molecular formula C18H15N3O4 B2933328 N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 955683-72-4

N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No.: B2933328
CAS No.: 955683-72-4
M. Wt: 337.335
InChI Key: OJLWTINBTOIDGD-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at position 5 and a 2-carbamoylphenyl carboxamide moiety at position 2. The carbamoyl group (CONH₂) on the phenyl ring enhances hydrogen-bonding capacity, which may contribute to target binding or solubility.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-12-8-6-11(7-9-12)15-10-20-18(25-15)17(23)21-14-5-3-2-4-13(14)16(19)22/h2-10H,1H3,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLWTINBTOIDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the carbamoyl and methoxyphenyl groups contributes to its pharmacological profile. Understanding the structure is crucial for exploring its interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • MDM2 Inhibition : Similar compounds have been shown to inhibit MDM2, a protein that regulates p53, a critical tumor suppressor. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
  • TLR4 Pathway Modulation : The compound may also interact with Toll-like receptors (TLRs), particularly TLR4, which plays a significant role in immune response. Inhibition of TLR4 can reduce inflammation and improve outcomes in conditions like pneumonia .

Anticancer Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values indicate potent anti-proliferative effects:

Cell LineIC50 (nM)
SJSA-1 (osteosarcoma)190
Other cancer linesVaries

These results suggest that the compound may be effective in targeting specific cancer types, particularly those with dysregulated MDM2 activity.

Anti-inflammatory Activity

The potential to modulate the TLR4 pathway suggests that this compound could also serve as an anti-inflammatory agent. The ability to inhibit TLR4 has been linked to decreased production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Substituents : Variations in the substituents on the oxazole ring can significantly impact binding affinity and biological activity. For instance, modifications to the methoxy group or the carbamoyl group can enhance potency against specific targets.
  • Binding Affinity : Compounds structurally similar to this compound have shown high binding affinities to MDM2, with K_i values often below 10 nM .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • MDM2 Inhibitors : A study highlighted a series of spirooxindoles that were modified to enhance their binding to MDM2, achieving IC50 values as low as 13 nM in cellular assays .
  • TLR4 Inhibition : Research on natural products has identified compounds that effectively inhibit TLR4 signaling pathways, providing a framework for understanding how modifications in structure can enhance efficacy against inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on the Oxazole Core

The oxazole scaffold is widely modified to tune physicochemical and biological properties. Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Oxazole Position 5) Carboxamide Substituent Molecular Weight (g/mol) Key Differences
Target Compound 4-Methoxyphenyl 2-Carbamoylphenyl ~353.34 (estimated) Reference compound with OCH₃ (electron-donating)
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide 4-Fluorophenyl 2-Carbamoylphenyl ~341.32 (estimated) Fluorine (electron-withdrawing) increases polarity and potential metabolic stability.
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-Chlorophenyl, 5-methyl 5-Chloro-2-methylphenyl 361.22 Dual chloro substituents enhance lipophilicity; methyl groups add steric bulk.
5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide 4-Methoxyphenyl 4-Diazenylphenyl ~428.43 (estimated) Azo group (N=N) introduces conjugation, potentially altering UV/Vis properties and redox sensitivity.

Electronic and Steric Considerations

  • Methoxy vs. In contrast, the 4-fluoro analog () withdraws electrons, which may enhance binding to electron-rich targets like ATP-binding sites in kinases .
  • Chloro and Methyl Groups : The dichloro compound () exhibits higher logP (predicted), favoring membrane penetration but risking off-target interactions. The methyl group at oxazole position 5 may restrict conformational flexibility compared to the target’s methoxy group .
  • Azo Functionalization : The diazenylphenyl carboxamide () introduces a planar, conjugated system, which could improve π-π stacking but reduce stability under reducing conditions .

Hydrogen-Bonding and Solubility

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